![molecular formula C17H16O B14484786 2-[(1-Ethynylcyclopentyl)oxy]naphthalene CAS No. 66366-09-4](/img/structure/B14484786.png)
2-[(1-Ethynylcyclopentyl)oxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Ethynylcyclopentyl)oxy]naphthalene is an organic compound that features a naphthalene ring substituted with an ethynylcyclopentyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethynylcyclopentyl)oxy]naphthalene typically involves the following steps:
Formation of the Ethynylcyclopentyl Group: This can be achieved through the reaction of cyclopentyl bromide with acetylene in the presence of a strong base such as sodium amide.
Etherification: The ethynylcyclopentyl group is then reacted with naphthol in the presence of a suitable base like potassium carbonate to form the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethynylcyclopentyl)oxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like sulfuric acid for sulfonation or nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Ethynylcyclopentyl)oxy]naphthalene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with similar reactivity in electrophilic aromatic substitution reactions.
1-Ethynylcyclopentane: Shares the ethynylcyclopentyl group but lacks the naphthalene ring.
2-Methoxynaphthalene: Similar ether linkage but with a methoxy group instead of an ethynylcyclopentyl group.
Uniqueness
2-[(1-Ethynylcyclopentyl)oxy]naphthalene is unique due to the combination of the ethynylcyclopentyl group and the naphthalene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
66366-09-4 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(1-ethynylcyclopentyl)oxynaphthalene |
InChI |
InChI=1S/C17H16O/c1-2-17(11-5-6-12-17)18-16-10-9-14-7-3-4-8-15(14)13-16/h1,3-4,7-10,13H,5-6,11-12H2 |
InChI Key |
MKFLHCJCEIWFTL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCC1)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


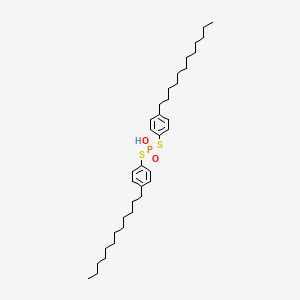
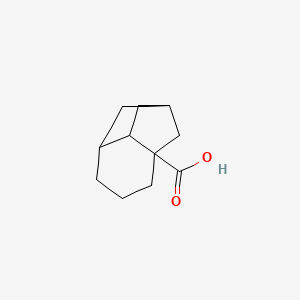
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
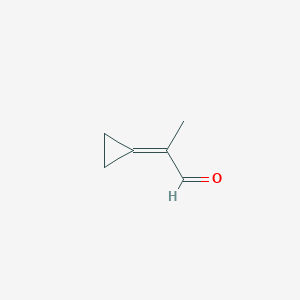
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

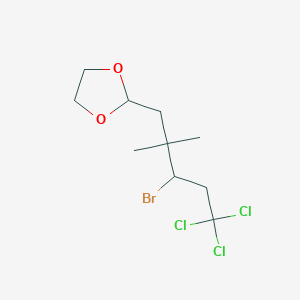
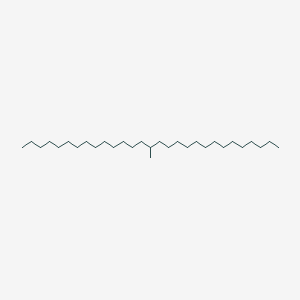
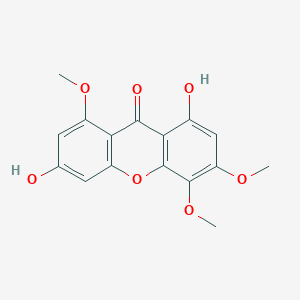


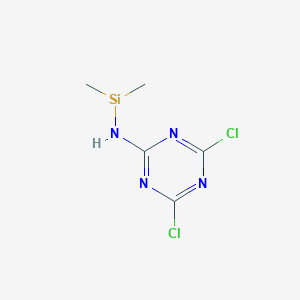

![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)
